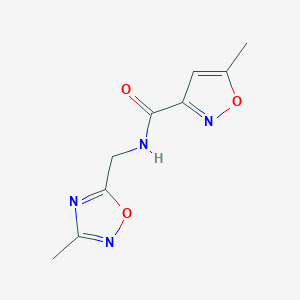

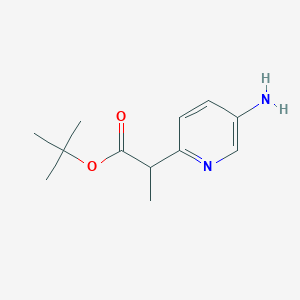

5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including an isoxazole ring and a 1,2,4-oxadiazole ring . These types of structures are often found in pharmaceutical compounds due to their ability to form multiple hydrogen bonds and their metabolic stability .

Synthesis Analysis

While the specific synthesis for this compound is not available, oxadiazoles can be synthesized through several methods, including cyclodehydration of certain hydrazides or from amidoximes . Isoxazoles can be synthesized from α-hydroxyketones and hydroxylamine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoxazole ring and a 1,2,4-oxadiazole ring. These rings are five-membered, with the isoxazole containing an oxygen and a nitrogen atom, and the oxadiazole containing two nitrogen atoms and an oxygen atom .Wissenschaftliche Forschungsanwendungen

Auxiliary-Directed Pd-Catalyzed γ-C(sp3)-H Bond Activation

A study by Pasunooti et al. (2015) introduces new bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C(sp3)-H bond activation. This method facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to various γ-substituted non-natural amino acids. The directing group from 5-methylisoxazole-3-carboxamide (MICA) can be conveniently removed and recovered under mild conditions, showcasing its potential in the synthesis of complex organic molecules (Pasunooti et al., 2015).

Synthesis of Isoxazole and Oxadiazole Derivatives

Martins et al. (2002) reported the one-pot synthesis of several 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid. This synthesis contributes to the field of heterocyclic chemistry by providing access to novel compounds with potential applications in drug development and materials science (Martins et al., 2002).

Development of Antitumor Agents

Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazinones as novel broad-spectrum antitumor agents. Their study on the interaction of isocyanates with diazo compounds to form imidazo[5,1-d]-1,2,3,5-tetrazinones highlights the potential of isoxazole derivatives in the development of new cancer therapies (Stevens et al., 1984).

Solid-Phase Synthesis of Diheterocyclic Compounds

Quan and Kurth (2004) demonstrated the solid-phase synthesis of a library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds. This approach provides a versatile platform for the rapid synthesis of compound libraries, which are valuable in drug discovery and material science research (Quan & Kurth, 2004).

Antimicrobial and Antitubercular Activity of Isoxazole Derivatives

Shingare et al. (2018) synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. This study contributes to the search for new antimicrobial agents, showcasing the therapeutic potential of these heterocyclic compounds (Shingare et al., 2018).

Wirkmechanismus

Target of Action

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the 1,2,4-oxadiazole ring structure allow for strong hydrogen bond formation .

Biochemical Pathways

It’s worth noting that 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These bacteria cause serious diseases in rice, impacting every stage of plant growth and development .

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide but shows better hydrolytic and metabolic stability .

Result of Action

The result of the compound’s action is primarily its antibacterial effects. Compounds similar to 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These results indicate that 1,2,4-oxadiazole derivatives could be potential alternative templates for discovering novel antibacterial agents .

Action Environment

The stability of 1,2,4-oxadiazole derivatives is generally high due to their resistance to hydrolysis and metabolism .

Eigenschaften

IUPAC Name |

5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-5-3-7(13-15-5)9(14)10-4-8-11-6(2)12-16-8/h3H,4H2,1-2H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHWLFSDQRDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2828271.png)

![Isopropyl 5-(4-chlorophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828272.png)

![5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/no-structure.png)

![1-[(2,5-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2828279.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2828282.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2828285.png)

![3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid](/img/structure/B2828292.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B2828293.png)

![4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2828294.png)